molecular formula C17H10F3NO2S B15026334 1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide

Cat. No.: B15026334
M. Wt: 349.3 g/mol
InChI Key: SJGDJSGBQONOOP-UHFFFAOYSA-N
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Description

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide is an organic compound that belongs to the class of isothiochromenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiochromene core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isothiochromene core may also contribute to the compound’s overall biological effects by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-oxo-N-[3-(fluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide
  • 1-oxo-N-[3-(chloromethyl)phenyl]-1H-isothiochromene-3-carboxamide
  • 1-oxo-N-[3-(bromomethyl)phenyl]-1H-isothiochromene-3-carboxamide

Uniqueness

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to various targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H10F3NO2S

Molecular Weight

349.3 g/mol

IUPAC Name

1-oxo-N-[3-(trifluoromethyl)phenyl]isothiochromene-3-carboxamide

InChI

InChI=1S/C17H10F3NO2S/c18-17(19,20)11-5-3-6-12(9-11)21-15(22)14-8-10-4-1-2-7-13(10)16(23)24-14/h1-9H,(H,21,22)

InChI Key

SJGDJSGBQONOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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